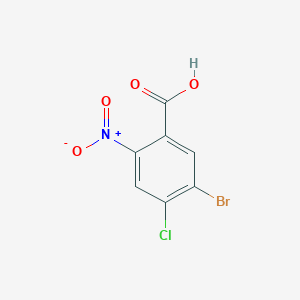

5-Bromo-4-chloro-2-nitrobenzoic acid

Description

Structural Classifications and Significance in Chemical Research

Halogenated nitrobenzoic acids are categorized based on the number and position of the halogen and nitro substituents on the benzene (B151609) ring. The electronic properties of these molecules are significantly influenced by the interplay between the electron-withdrawing nature of the halogen atoms (inductive effect) and the nitro group (both inductive and resonance effects), as well as the carboxylic acid group. These substituents deactivate the aromatic ring, influencing its reactivity in electrophilic substitution reactions. libretexts.orgwikipedia.org

The acidity of the carboxylic acid group is also modulated by these substituents. Electron-withdrawing groups, such as nitro and halogen moieties, tend to stabilize the resulting carboxylate anion, thereby increasing the acidity of the parent benzoic acid. libretexts.orgfiveable.me This predictable modulation of electronic properties and acidity makes these compounds valuable intermediates. Their significance in chemical research is substantial, as they serve as precursors for a wide array of pharmaceuticals, agrochemicals, and specialty materials. glindiachemicals.com The presence of multiple functional groups allows for selective, stepwise modifications, providing synthetic chemists with a powerful tool for constructing intricate target molecules.

Overview of Research Trajectories for Substituted Benzoic Acid Derivatives

Research involving substituted benzoic acid derivatives is a dynamic and expanding field. A primary trajectory is their application in medicinal chemistry, where the benzoic acid scaffold is a common feature in many pharmacologically active compounds. preprints.org Scientists are continually exploring how different substitution patterns affect biological activity, leading to the development of new therapeutic agents, including anticancer and anti-inflammatory drugs. preprints.org For instance, certain derivatives are key intermediates in the synthesis of SGLT2 inhibitors, a class of drugs used in diabetes therapy. thieme-connect.com

Another significant research avenue is in material science, where these derivatives are used to create novel polymers, liquid crystals, and dyes. glindiachemicals.com The rigid structure of the benzene ring combined with the reactive handles provided by the substituents allows for the design of materials with specific electronic and optical properties. Furthermore, in agrochemical research, substituted benzoic acids are investigated for their potential as herbicides and fungicides. glindiachemicals.com Ongoing research focuses on creating more effective and environmentally benign agents, often using these versatile chemical building blocks as starting points.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTZFKZXVQJILX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 4 Chloro 2 Nitrobenzoic Acid

Multistep Synthetic Routes and Strategic Precursor Utilization

The construction of the 5-Bromo-4-chloro-2-nitrobenzoic acid framework is typically achieved through multistep pathways, as direct substitution onto a simple benzene (B151609) ring is not feasible due to the specific arrangement of the substituents. The chosen route often depends on the availability and cost of starting materials, as well as the desired purity and yield of the final product.

A common strategy for synthesizing polysubstituted benzoic acids involves starting with a substituted toluene (B28343) derivative. The methyl group serves as a precursor to the carboxylic acid moiety and its ortho, para-directing nature can be exploited to guide the introduction of other substituents.

A plausible synthetic route can be conceptualized starting from 4-chlorotoluene (B122035). The sequence of reactions must be carefully ordered to leverage the electronic directing effects of the groups present on the aromatic ring at each step.

Plausible Synthetic Pathway from 4-Chlorotoluene:

Nitration: The initial step involves the nitration of 4-chlorotoluene to introduce the nitro group.

Bromination: The subsequent step is the bromination of the resulting 4-chloro-2-nitrotoluene (B43163).

Oxidation: The final step is the oxidation of the methyl group to a carboxylic acid.

Alternatively, syntheses can commence from simpler benzoic acid derivatives. For instance, a route could begin with 2-chlorobenzoic acid. However, controlling the regioselectivity of subsequent bromination and nitration steps can be challenging. The carboxyl group is a meta-director, while the chloro group is an ortho, para-director, leading to potential isomeric mixtures. For example, the bromination of 2-chlorobenzoic acid using an N-Bromosuccinimide (NBS)/sulfuric acid system is known to produce 5-bromo-2-chlorobenzoic acid. google.com Subsequent nitration would then need to be carefully controlled to achieve the desired 2-nitro isomer.

The introduction of the chloro, bromo, and nitro groups onto the aromatic ring is accomplished through electrophilic aromatic substitution reactions. The success of the synthesis hinges on the order of these reactions, as the existing substituents on the ring dictate the position of the next incoming electrophile.

Nitration: The nitro group is typically introduced using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). libretexts.org In the proposed synthesis from 4-chlorotoluene, both the methyl group and the chlorine atom are ortho, para-directors. The nitration predominantly yields 4-chloro-2-nitrotoluene due to the combined directing effects.

Halogenation (Bromination): Bromination is achieved by reacting the aromatic substrate with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃), or by using other brominating agents like N-Bromosuccinimide (NBS). google.com In the synthesis starting from 4-chloro-2-nitrotoluene, the ring is activated by the methyl and chloro groups (ortho, para-directing) and deactivated by the nitro group (meta-directing). The position C5 is ortho to the methyl group and meta to the nitro group, making it the most likely site for electrophilic bromination.

The table below summarizes the key electrophilic aromatic substitution steps.

| Reaction Step | Starting Material | Reagents and Conditions | Major Product |

| Nitration | 4-chlorotoluene | Conc. HNO₃, Conc. H₂SO₄ | 4-chloro-2-nitrotoluene |

| Bromination | 4-chloro-2-nitrotoluene | Br₂, FeBr₃ | 5-bromo-4-chloro-2-nitrotoluene |

The final step in a synthesis starting from a toluene derivative is the conversion of the methyl group into a carboxylic acid. This transformation is a powerful method for creating benzoic acid derivatives.

This oxidation is typically carried out using strong oxidizing agents. openstax.orglibretexts.org The alkyl side-chain, regardless of its length (provided it has a benzylic hydrogen), is oxidized directly to the carboxylic acid group. libretexts.org Common reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄) in a basic, acidic, or neutral solution, often with heating.

Potassium dichromate (K₂Cr₂O₇) in the presence of a strong acid like sulfuric acid. libretexts.org

For the synthesis of this compound from 5-bromo-4-chloro-2-nitrotoluene, the methyl group is oxidized to yield the final product. This reaction is robust and generally high-yielding. quora.com

| Reaction | Starting Material | Typical Oxidizing Agents | Product |

| Oxidation | 5-bromo-4-chloro-2-nitrotoluene | 1. KMnO₄, OH⁻, Heat2. H₃O⁺ | This compound |

Regioselective Synthesis and Isomer Control Strategies

Achieving the specific substitution pattern of this compound requires careful control over the regioselectivity of the synthetic steps, primarily electrophilic aromatic substitution reactions. The directing effects of the substituents already present on the ring guide the position of incoming groups. A plausible synthetic approach involves the sequential introduction of the chloro, nitro, and bromo groups onto a benzoic acid framework.

A logical synthetic route could start with the bromination of 4-chloro-2-nitrobenzoic acid. In this precursor, the directing effects of the existing substituents would govern the position of bromination:

-COOH group: A meta-director.

-Cl group: An ortho-, para-director.

-NO2 group: A meta-director.

The positions ortho and para to the chlorine atom are C-3 and C-5. The positions meta to the carboxyl and nitro groups are C-3 and C-5. All three groups, therefore, direct the incoming electrophile (bromine) to the C-5 position, leading to the desired product with high regioselectivity. This alignment of directing effects is key to minimizing the formation of unwanted isomers.

To further enhance regioselectivity and improve reaction efficiency, various catalytic systems can be employed. While specific catalysts for the synthesis of this compound are not extensively documented, principles from related syntheses are applicable.

For instance, in the synthesis of the related 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, a significant challenge is the co-formation of the 4-bromo-2-chlorobenzoic acid isomer. Research has shown that adding a catalyst such as sodium sulfide (B99878), sodium sulfite, or potassium sulfide to an N-Bromosuccinimide (NBS)/sulfuric acid bromination system can effectively inhibit the generation of the undesired 4-bromo isomer, thereby increasing the selectivity for the 5-bromo product. This approach works by influencing the position of sulfonation on the aromatic ring, which in turn directs the bromination.

Other advanced catalytic methods for achieving positional selectivity in the functionalization of benzoic acids include transition-metal-catalyzed C-H activation. acs.org Catalysts based on iridium, palladium, or cobalt can direct halogenation to the ortho position of the carboxylic acid group under specific conditions. acs.org While this would lead to a different isomer, it highlights the power of catalytic systems in controlling regiochemical outcomes. For achieving the 5-bromo substitution pattern, electrophilic substitution remains the more direct approach, and its selectivity can be sharpened by the use of appropriate additives or catalyst systems that modulate the electronic properties of the substrate or the electrophile.

Minimizing byproducts is crucial for ensuring high purity of the final compound and simplifying downstream processing. The primary strategy for byproduct control in the synthesis of this compound is rooted in a well-designed, regioselective synthetic route, as discussed previously.

Key methodologies include:

Strategic Order of Reactions: Performing the bromination on a substrate like 4-chloro-2-nitrobenzoic acid where the directing groups concertedly favor substitution at the desired C-5 position is the most effective way to prevent isomeric byproducts.

Use of Selective Reagents: The choice of brominating agent can influence selectivity. Reagents like N-Bromosuccinimide (NBS) are often milder and can offer higher selectivity compared to molecular bromine (Br₂), especially when used with a suitable catalyst. nih.gov

Control of Reaction Conditions: Temperature, solvent, and reaction time are critical parameters. For electrophilic brominations, lower temperatures often favor the thermodynamically more stable product and can increase selectivity by minimizing side reactions. nih.gov

Protecting/Directing Group Strategy: In complex syntheses, a functional group can be temporarily introduced to block a certain position or to strongly direct an incoming substituent, only to be removed later. For example, starting with 2-chlorobenzonitrile (B47944) allows the strong directing effect of the cyano group to ensure high selectivity during bromination, after which the nitrile can be hydrolyzed to the desired carboxylic acid.

By implementing these strategies, the formation of isomeric impurities and products of over-halogenation (e.g., dibromo compounds) can be significantly suppressed.

Process Optimization and Scalability Considerations for Research and Industrial Applications

The transition of a synthetic route from a laboratory setting to industrial-scale production requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product quality. A case study on the scale-up of a structurally similar intermediate, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, provides valuable insights into the challenges and strategies relevant to this compound. researchgate.netthieme-connect.com

A successful scale-up project often involves developing a novel synthetic route that starts from inexpensive, readily available materials and avoids hazardous or inefficient steps. For example, a six-step synthesis for the aforementioned analogue was successfully scaled to a 70 kg batch size with a significant reduction in cost. researchgate.netthieme-connect.com The process involved nitration, hydrolysis, hydrogenation, esterification, bromination, and a Sandmeyer reaction. researchgate.net This demonstrates that multi-step syntheses can be viable on an industrial scale if each step is carefully optimized.

Each step in a synthesis must be systematically evaluated to identify the optimal conditions. This involves screening variables such as temperature, pressure, solvent, catalyst, and the stoichiometry of reagents.

In the synthesis of the related 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, the bromination and diazotization-Sandmeyer reaction steps underwent extensive optimization. thieme-connect.com For the bromination step, different brominating agents and their equivalents were tested to maximize the yield of the desired product while minimizing the formation of a dibromo impurity. thieme-connect.com

Table 2: Example of Bromination Reaction Optimization Data (Adapted from a study on a related compound) thieme-connect.com

| Entry | Brominating Agent | Equivalents | Temperature (°C) | Product Yield (%) | Dibromo Impurity (%) |

| 1 | Br₂ | 1.0 | 20 to 10 | 92 | 1.1 |

| 2 | Br₂ | 1.1 | 20 to 10 | 95 | 3.2 |

| 3 | NBS | 1.0 | 0–10 | 92 | 1.5 |

| 4 | NBS | 1.22 | 0–10 | 96 | 1.8 |

This data illustrates a typical optimization process. The results indicated that using 1.22 equivalents of NBS at 0-10°C provided the best yield of the desired product.

Similarly, for the diazotization-Sandmeyer reaction, the amount of sodium nitrite (B80452) was carefully screened. It was found that using 1.3 equivalents resulted in the highest yield of the final product. thieme-connect.com Such detailed stoichiometric studies are critical for maximizing yield and minimizing raw material costs in large-scale production.

Impurity profiling is the systematic identification, characterization, and quantification of all potential impurities in a drug substance or intermediate. mt.com These impurities can arise from starting materials, reagents, catalysts, byproducts, or degradation. ijprajournal.comresearchgate.net Regulatory agencies require a thorough understanding of the impurity profile to ensure the safety and quality of the final product. mt.com

For a compound like this compound, potential impurities could include:

Isomeric products: e.g., 3-bromo-4-chloro-2-nitrobenzoic acid.

Over-reacted products: e.g., dibrominated species.

Unreacted starting materials: e.g., 4-chloro-2-nitrobenzoic acid.

Byproducts from reagents: e.g., succinimide (B58015) if NBS is used for bromination. thieme-connect.com

Advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC), are used to separate and quantify these impurities. Spectroscopic methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are then used for structural elucidation of unknown impurities. ijprajournal.com

Once the impurity profile is established, effective purification techniques are developed. For solid compounds like substituted benzoic acids, recrystallization is a common and powerful method. youtube.com The choice of solvent is critical; often, a mixed solvent system (e.g., ethanol/water or methanol/water) is required to achieve good separation. youtube.com In the case of the succinimide byproduct from NBS bromination, purification was achieved by refluxing the solid mixture in a solvent (acetonitrile) where the byproduct was highly soluble but the desired product was not, allowing for its removal by filtration. thieme-connect.com Distillative methods may also be employed for purifying crude benzoic acid in some industrial processes. google.com

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloro 2 Nitrobenzoic Acid

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The benzene (B151609) ring of 5-bromo-4-chloro-2-nitrobenzoic acid is substituted with three electron-withdrawing groups: a nitro group (-NO2), a bromine atom (-Br), a chlorine atom (-Cl), and a carboxylic acid group (-COOH). These groups deactivate the ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density, making it less nucleophilic. youtube.comyoutube.com The nitro, chloro, and carboxylic acid groups are meta-directing, while the bromine atom is an ortho-, para-directing deactivator. libretexts.org The cumulative effect of these substituents makes further electrophilic substitution on the ring challenging and highly regioselective, favoring the position meta to the strongest deactivating groups.

Conversely, the presence of strong electron-withdrawing groups, particularly the nitro group, activates the aromatic ring for nucleophilic aromatic substitution (NAS). youtube.comlibretexts.org This type of reaction is facilitated when the electron-withdrawing groups are positioned ortho or para to a leaving group (in this case, the halogens). libretexts.org In this compound, the nitro group is ortho to the chlorine atom and meta to the bromine atom. This positioning makes the chlorine atom particularly susceptible to displacement by nucleophiles via an addition-elimination mechanism, which proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchegg.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the nitro group. libretexts.org Therefore, nucleophilic attack is favored at the carbon bearing the chlorine atom.

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations.

Esterification: In the presence of an acid catalyst, this compound can react with alcohols to form esters. msu.edulibretexts.org This reaction, known as Fischer esterification, is a reversible process where the equilibrium can be shifted towards the product by removing water as it is formed. msu.edulibretexts.org

Amide Formation: The direct reaction with an amine to form an amide is generally difficult because the basic amine will deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org However, this conversion can be achieved by first converting the carboxylic acid into a more reactive derivative, such as an acid chloride, or by using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.org Heating the ammonium (B1175870) carboxylate salt at high temperatures can also drive off water and form the amide. libretexts.org

Reduction: The carboxylic acid can be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation, it would also reduce the nitro group. libretexts.orgmsu.edu A more selective reagent, such as borane (B79455) in tetrahydrofuran (B95107) (BH3/THF), can be used to reduce the carboxylic acid to a primary alcohol while leaving the nitro group intact. libretexts.org

Conversion to Acid Chloride: The carboxylic acid can be converted to the corresponding acid chloride by treatment with thionyl chloride (SOCl2). libretexts.orglibretexts.org This reaction proceeds through a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.org

Transformations and Derivatives of the Nitro Group

The nitro group (-NO2) is a strong electron-withdrawing group that can be transformed into various other nitrogen-containing functionalities, most notably through reduction.

Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH2). This transformation can be accomplished using various reducing agents, including catalytic hydrogenation (H2 with a metal catalyst like Pd, Pt, or Ni), or metals in acidic conditions (such as Fe, Sn, or Zn in HCl). msu.edu The resulting amino group is an activating, ortho-, para-directing group, which dramatically alters the reactivity of the aromatic ring towards electrophilic substitution.

Partial Reduction: Under controlled conditions, the nitro group can be partially reduced to other functional groups such as nitroso (-NO) or hydroxylamino (-NHOH) derivatives.

The reduction of the nitro group is a key step in many synthetic pathways, as it provides access to a wide range of substituted anilines which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Reactivity of Halogen Substituents in Diverse Chemical Environments

The bromo and chloro substituents on the aromatic ring exhibit differential reactivity, primarily in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. As discussed in section 3.1, the chlorine atom is activated towards nucleophilic aromatic substitution due to its ortho position relative to the strongly electron-withdrawing nitro group. libretexts.org

The halogen atoms can also participate in various cross-coupling reactions, such as Suzuki-Miyaura coupling, which forms new carbon-carbon bonds. The relative reactivity of aryl halides in these reactions typically follows the order I > Br > Cl. Therefore, the bromine atom at the 5-position would be expected to be more reactive than the chlorine atom at the 4-position in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the molecule.

Exploration of Radical Mechanisms and Photocatalytic Conversions

While ionic reactions are more common for this class of compounds, the potential for radical mechanisms and photocatalytic conversions exists. Radical reactions often involve initiation, propagation, and termination steps. libretexts.org For instance, under certain conditions, the halogen substituents could be involved in radical dehalogenation reactions, often using a radical initiator like AIBN and a radical propagator such as tributyltin hydride. libretexts.org

Photocatalysis could also offer pathways for novel transformations. For example, semiconductor photocatalysis could potentially be used to initiate redox reactions, possibly leading to the reduction of the nitro group or the dehalogenation of the aromatic ring. These areas represent advanced and less explored aspects of the reactivity of this compound, offering potential for the development of novel synthetic methodologies.

Table of Reaction Types and Products

| Reaction Type | Functional Group Involved | Reagents | Product Functional Group |

|---|---|---|---|

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Carboxylic Acid | Amine, Coupling Agent | Amide |

| Reduction | Carboxylic Acid | BH3/THF | Primary Alcohol |

| Acid Chloride Formation | Carboxylic Acid | SOCl2 | Acid Chloride |

| Nitro Reduction | Nitro Group | H2/Catalyst or Metal/Acid | Amine |

| Nucleophilic Aromatic Substitution | Chloro Substituent | Nucleophile | Substituted Benzoic Acid |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrochlorobenzene |

| 2,4,6-trinitrophenol |

| 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid |

| 2-chloro-4-nitro benzoic acid |

| 4-chloro-3-nitro-5-sulfamoylbenzoic acid |

| Acetic anhydride |

| Aluminum bromide |

| Aniline (B41778) |

| Benzaldehyde |

| Benzene |

| Benzoic acid |

| Borane |

| Bromobenzene |

| Butan-1-ol |

| But-1-ene |

| Carbon dioxide |

| Chlorobenzene |

| Chloroform |

| Dicyclohexylcarbodiimide |

| Dimethyl terephthalate |

| Ethanoic acid |

| Ethanol |

| Ethyl acetate |

| Ethylbenzene |

| Iron tribromide |

| Lead tetraacetate |

| Lithium aluminum hydride |

| Methanol |

| Methylbenzene |

| Nitric acid |

| Nitrobenzene |

| p-nitrophenylacetic acid |

| Phenol |

| Propanoic acid |

| Sodium borohydride |

| Sodium phenoxide |

| Sulfuric acid |

| Tetrahydrofuran |

| Thionyl chloride |

| Toluene (B28343) |

Applications of 5 Bromo 4 Chloro 2 Nitrobenzoic Acid As a Versatile Synthetic Precursor

Building Block in Heterocyclic Scaffold Synthesis

The structural framework of 5-bromo-4-chloro-2-nitrobenzoic acid is well-suited for the synthesis of fused heterocyclic compounds, which are core components of many biologically active molecules. The ortho positioning of the nitro group relative to the carboxylic acid, and the adjacent halogen atoms, provides a template for sequential reactions to build complex ring systems.

While direct synthetic applications of this compound are not extensively detailed in available literature, the utility of a closely related analogue, 4-chloro-2-fluoro-5-nitrobenzoic acid, demonstrates the potential of this class of compounds. This analogue has been successfully employed as a versatile building block for the solid-phase synthesis of a variety of condensed nitrogenous heterocycles. acs.org The general strategy involves leveraging the different reactive sites on the molecule in a stepwise fashion.

The synthesis of diverse heterocyclic scaffolds can be achieved through a common pathway starting from a precursor like 4-chloro-2-fluoro-5-nitrobenzoic acid. acs.org A similar reaction sequence can be proposed for this compound. The key steps typically involve:

Immobilization: The carboxylic acid group is anchored to a solid support, such as a Rink amide resin.

Nucleophilic Substitution: One of the halogen atoms is displaced by a nucleophile.

Reduction: The nitro group is reduced to an aniline (B41778) derivative, creating an ortho-diamine or a related intermediate on the resin.

Cyclization: The final heterocyclic ring is formed by reacting the resin-bound intermediate with a suitable cyclizing agent.

This methodology allows for the creation of several important heterocyclic systems:

Benzimidazoles: These are formed by the condensation of the ortho-phenylenediamine intermediate with aldehydes or carboxylic acids. Benzimidazoles are a significant class of compounds in medicinal chemistry. nih.govsemanticscholar.org

Quinoxalinones: These structures can be synthesized from the ortho-phenylenediamine precursor through reactions with α-keto acids or related reagents. acs.org

Benzodiazepinediones: These seven-membered ring systems are accessible by reacting the solid-supported aniline derivative with appropriate building blocks that lead to the formation of the diazepine (B8756704) ring. acs.org

The specific heterocycle produced is determined by the choice of reagents used in the cyclization step, making this a divergent approach to a variety of molecular scaffolds from a single starting material. acs.org

The use of polymer-supported synthesis is particularly advantageous for constructing libraries of related compounds for drug discovery. acs.org By anchoring this compound (or its analogue) to a solid support, excess reagents and by-products from subsequent reaction steps can be easily removed by simple filtration. cam.ac.uk

In a typical application using the related 4-chloro-2-fluoro-5-nitrobenzoic acid, the compound is first immobilized on a Rink resin. acs.org This is followed by a series of reactions performed sequentially on the solid-phase, such as chlorine substitution and nitro group reduction. This approach avoids the need for complex purification of intermediates and is highly amenable to automation, enabling the rapid generation of a diverse set of heterocyclic compounds for biological screening. acs.org

Intermediate in the Preparation of Complex Organic Molecules

Polysubstituted benzoic acids are critical intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals. While this compound itself is a useful synthetic intermediate chemicalbook.com, a closely related derivative, 5-bromo-2-chlorobenzoic acid, highlights the importance of this substitution pattern. This compound is a key starting material for the synthesis of a new generation of antidiabetic drugs known as SGLT-2 inhibitors, including Dapagliflozin and Empagliflozin. epo.orggoogle.com

The synthesis of these complex drugs involves multiple steps where the bromo- and chloro-substituents of the benzoic acid intermediate are used to construct the final molecular architecture. epo.orggoogle.com The presence and position of these halogens are crucial for the subsequent coupling and functionalization reactions that build the drug molecule. The development of efficient, scalable, and high-purity methods for preparing intermediates like 5-bromo-2-chlorobenzoic acid is a significant focus of process chemistry research. google.comgoogle.com

| Precursor Compound | Resulting Drug Class | Example Drug |

| 5-bromo-2-chlorobenzoic acid | SGLT-2 Inhibitors | Dapagliflozin |

| 5-bromo-2-chlorobenzoic acid | SGLT-2 Inhibitors | Empagliflozin |

This table showcases the application of a structurally related compound in the synthesis of pharmaceuticals.

Contributions to Target-Oriented Organic Synthesis

Target-oriented synthesis involves the deliberate and planned construction of a specific molecule with a desired function, often a biologically active compound. broadinstitute.org In this context, strategically functionalized starting materials like this compound and its relatives are indispensable.

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Chloro 2 Nitrobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By observing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In the case of 5-Bromo-4-chloro-2-nitrobenzoic acid, the aromatic region of the ¹H NMR spectrum is of particular interest. The spectrum is expected to show two distinct signals corresponding to the two aromatic protons.

The proton in the 3-position is anticipated to appear as a singlet, influenced by the adjacent electron-withdrawing nitro and carboxylic acid groups. The proton at the 6-position is also expected to be a singlet, deshielded by the adjacent bromine atom. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 8.20 - 8.40 | Singlet |

| H-6 | 7.90 - 8.10 | Singlet |

| COOH | > 10 | Broad Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and the known effects of substituents on aromatic chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The ¹³C NMR spectrum of this compound is expected to display seven distinct signals, corresponding to the six carbons of the benzene (B151609) ring and the carbon of the carboxylic acid group.

The chemical shifts of the aromatic carbons are influenced by the nature and position of the substituents. The carbon atom of the carboxylic acid group (C=O) is expected to resonate at the most downfield position, typically in the range of 165-175 ppm. The carbons directly attached to the electron-withdrawing nitro, chloro, and bromo groups will also exhibit characteristic downfield shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | 130 - 135 |

| C-2 (C-NO₂) | 148 - 152 |

| C-3 | 125 - 128 |

| C-4 (C-Cl) | 135 - 138 |

| C-5 (C-Br) | 118 - 122 |

| C-6 | 132 - 135 |

| COOH | 165 - 170 |

Note: Predicted values are based on the analysis of structurally similar compounds and established substituent effects on ¹³C chemical shifts.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, nitro, and substituted benzene functional groups.

Key expected vibrational frequencies include a broad O-H stretching band for the carboxylic acid group, a sharp C=O stretching band, asymmetric and symmetric stretching vibrations for the NO₂ group, and various C-H and C-C stretching and bending vibrations characteristic of the substituted aromatic ring.

Table 3: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 |

| Nitro Group | Asymmetric NO₂ stretch | 1520 - 1560 |

| Nitro Group | Symmetric NO₂ stretch | 1340 - 1370 |

| Aromatic Ring | C-H stretch | 3050 - 3150 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| C-Cl Stretch | 700 - 850 | |

| C-Br Stretch | 500 - 650 |

Note: Predicted frequencies are based on typical ranges for these functional groups in similar molecular environments.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound would provide additional structural confirmation.

The symmetric stretching of the nitro group is expected to be a strong band in the Raman spectrum. The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra. The C-Br and C-Cl stretching vibrations should also be observable.

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Nitro Group | Symmetric NO₂ stretch | 1340 - 1370 |

| Aromatic Ring | Ring Breathing | 1000 - 1100 |

| Aromatic Ring | C=C stretch | 1580 - 1620 |

| C-Cl Stretch | 700 - 850 | |

| C-Br Stretch | 500 - 650 |

Note: Predicted frequencies are based on the expected Raman activity of vibrational modes in similar compounds.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry would confirm the molecular formula, C₇H₃BrClNO₄.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex isotopic cluster for the molecular ion.

Fragmentation analysis would likely show the loss of small molecules such as OH, COOH, NO₂, and the halogen atoms, providing further structural information.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (relative to ³⁵Cl, ⁷⁹Br) | Description |

| [M]⁺ | 278.89 | Molecular Ion |

| [M-OH]⁺ | 261.90 | Loss of hydroxyl radical |

| [M-NO₂]⁺ | 232.90 | Loss of nitro group |

| [M-COOH]⁺ | 233.89 | Loss of carboxyl group |

Note: The m/z values are calculated for the most abundant isotopes. The actual spectrum would show a complex isotopic pattern for ions containing Br and Cl.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar molecules such as carboxylic acids. In ESI-MS analysis of this compound, the molecule is expected to be detected primarily in the negative ion mode, owing to the acidic nature of the carboxylic acid group, which readily loses a proton to form a carboxylate anion.

The resulting mass spectrum would be characterized by a prominent peak corresponding to the deprotonated molecule, [M-H]⁻. Given the atomic masses of the constituent elements (C, H, Br, Cl, N, O), the theoretical monoisotopic mass of the neutral molecule is approximately 278.89 g/mol . Therefore, the [M-H]⁻ ion would be observed at a mass-to-charge ratio (m/z) of approximately 277.88.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern arising from the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a cluster of peaks for the molecular ion, with the relative intensities of the peaks being predictable based on the isotopic distributions. The major peaks in this cluster would be observed at m/z values corresponding to the combinations of these isotopes.

Fragmentation of the parent ion under ESI-MS conditions can provide further structural insights. Common fragmentation pathways for aromatic carboxylic acids include the loss of the carboxyl group (as CO₂) and water. For this specific molecule, fragmentation could also involve the loss of the nitro group or the halogen substituents.

Interactive Data Table: Expected ESI-MS Data for this compound

| Ion Description | Theoretical m/z | Isotopic Combination | Predicted Relative Abundance (%) |

| [M-H]⁻ | 277.88 | C₇H₂⁷⁹Br³⁵ClNO₄⁻ | 100.0 |

| [M-H]⁻ | 279.88 | C₇H₂⁸¹Br³⁵ClNO₄⁻ / C₇H₂⁷⁹Br³⁷ClNO₄⁻ | ~128.0 |

| [M-H]⁻ | 281.88 | C₇H₂⁸¹Br³⁷ClNO₄⁻ | ~42.0 |

| [M-H-NO₂]⁻ | 231.90 | C₇H₂⁷⁹Br³⁵ClO₂⁻ | - |

| [M-H-COOH]⁻ | 232.89 | C₆H₂⁷⁹Br³⁵ClNO₂⁻ | - |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another powerful technique for the analysis of organic molecules. In a typical MALDI-TOF experiment, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. For a compound like this compound, common matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be suitable.

Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization. Similar to ESI, both positive and negative ion modes can be utilized, but for a carboxylic acid, the negative ion mode is often more informative, showing the [M-H]⁻ ion. MALDI is known for producing singly charged ions, which simplifies spectral interpretation.

The MALDI-TOF spectrum would also exhibit the characteristic isotopic cluster for the [M-H]⁻ ion due to the presence of bromine and chlorine. The high resolution and mass accuracy of TOF analyzers allow for the precise determination of the isotopic masses, confirming the elemental composition of the molecule. While MALDI is a soft ionization technique, some in-source decay or post-source decay fragmentation can be observed, which would be expected to follow similar pathways as in ESI-MS, such as the loss of small neutral molecules like CO₂ or NO₂.

Interactive Data Table: Predicted MALDI-TOF Ions for this compound

| Ion Type | Predicted m/z | Notes |

| [M-H]⁻ | 277.88 | Base peak in negative ion mode, showing isotopic pattern. |

| [M+H]⁺ | 279.90 | Expected in positive ion mode, with isotopic pattern. |

| [M+Na]⁺ | 301.88 | Potential sodium adduct in positive ion mode. |

| [M+K]⁺ | 317.85 | Potential potassium adduct in positive ion mode. |

Other Advanced Spectroscopic Probes for Structural Characterization

While mass spectrometry is crucial for determining the molecular weight and formula, other spectroscopic techniques are necessary for a comprehensive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR : The proton NMR spectrum would show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns of these protons would be influenced by the surrounding electron-withdrawing groups (nitro, chloro, bromo, and carboxylic acid), providing definitive information about their relative positions.

¹³C NMR : The carbon NMR spectrum would display seven signals, one for each of the unique carbon atoms in the molecule (six in the aromatic ring and one in the carboxyl group). The chemical shifts would confirm the presence of the carboxylic acid and the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (a strong peak around 1700 cm⁻¹), the asymmetric and symmetric stretches of the nitro group (~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), and vibrations corresponding to the C-Cl and C-Br bonds in the lower frequency region.

Together, these advanced spectroscopic methods provide a complementary and detailed picture of the molecular structure of this compound, allowing for its unambiguous identification and characterization.

Crystallographic Analysis and Solid State Chemistry of 5 Bromo 4 Chloro 2 Nitrobenzoic Acid

Single-Crystal X-ray Diffraction Studies for Molecular and Crystal Structures

For 5-Bromo-4-chloro-2-nitrobenzoic acid, a successful SC-XRD study would yield a wealth of information. The data would confirm the connectivity of the atoms and provide precise measurements of the geometry of the benzene (B151609) ring, the carboxylic acid group, the nitro group, and the positions of the bromo and chloro substituents. This experimental data is crucial for understanding the electronic and steric effects of the various functional groups on the molecular structure.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound

| Parameter | Value (Illustrative) |

| Empirical formula | C₇H₃BrClNO₄ |

| Formula weight | 280.46 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DD g/cm³ |

| Absorption coefficient | μ.μ mm⁻¹ |

| F(000) | FFF |

| Crystal size | X.X x Y.Y x Z.Z mm³ |

| Theta range for data collection | θ.θ° to θθ.θ° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | NNNN |

| Independent reflections | MMMM [R(int) = R.RR] |

| Completeness to theta = θθ.θ° | 99.9 % |

| Absorption correction | Multi-scan |

| Max. and min. transmission | T.TT and U.UU |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | MMMM / 0 / PPP |

| Goodness-of-fit on F² | S.SS |

| Final R indices [I>2sigma(I)] | R₁ = R.RR, wR₂ = W.WW |

| R indices (all data) | R₁ = R.RR, wR₂ = W.WW |

| Largest diff. peak and hole | P.PP and -H.HH e.Å⁻³ |

Note: The values in this table are illustrative and can only be determined through experimental single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction Techniques for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. While SC-XRD provides the structure of a single crystal, PXRD is used to identify the crystalline phases present in a powder sample. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that particular phase.

A PXRD analysis of a synthesized batch of this compound would be essential for quality control, confirming the phase purity of the material. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), could be used to identify any crystalline impurities or different polymorphic forms of the compound. Polymorphism, the ability of a substance to exist in more than one crystal structure, is a critical consideration in the pharmaceutical and materials sciences, as different polymorphs can have different physical properties.

Intermolecular Interactions and Supramolecular Assembly

Hydrogen Bonding Networks (O-H⋯O, C-H⋯O)

The carboxylic acid group is a strong hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is highly probable that this compound would form classic carboxylic acid dimers in the solid state, where two molecules are linked by a pair of O-H⋯O hydrogen bonds. In addition to this primary interaction, weaker C-H⋯O hydrogen bonds involving the aromatic C-H groups and the oxygen atoms of the nitro or carboxylic acid groups could further stabilize the crystal packing.

Halogen Bonding Interactions (C-X⋯O)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base, such as an oxygen or nitrogen atom. Both the bromine and chlorine atoms on the aromatic ring of this compound have the potential to engage in halogen bonding. These C-Br⋯O and C-Cl⋯O interactions, likely with the oxygen atoms of the nitro or carboxyl groups of neighboring molecules, could play a significant role in directing the crystal packing.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

Table 2: Anticipated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Expected Contribution (%) |

| H···H | High |

| O···H/H···O | Significant |

| Br···H/H···Br | Moderate |

| Cl···H/H···Cl | Moderate |

| C···H/H···C | Significant |

| O···C/C···O | Moderate |

| Br···O/O···Br | Possible |

| Cl···O/O···Cl | Possible |

| C···C | Low |

Note: The contributions are estimations and would need to be confirmed by experimental data and subsequent analysis.

Crystal Engineering Principles and Molecular Co-crystallization Phenomena

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The functional groups present in this compound—a carboxylic acid, a nitro group, and two different halogens—make it an interesting target for crystal engineering studies.

The robust hydrogen bonding ability of the carboxylic acid group makes it a prime candidate for forming co-crystals. Co-crystallization involves combining two or more different molecules in a stoichiometric ratio within a single crystal lattice. By selecting co-formers with complementary functional groups (e.g., pyridine-based molecules that can accept a hydrogen bond), it would be possible to create a wide range of new solid forms of this compound with potentially modified physical properties, such as solubility and melting point. The interplay of strong O-H⋯N hydrogen bonds with the weaker C-H⋯O and halogen bonds would provide a fascinating landscape for the design of novel supramolecular architectures.

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Chloro 2 Nitrobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complex many-body problem of interacting electrons. spectroscopyonline.com For a molecule like 5-bromo-4-chloro-2-nitrobenzoic acid, DFT, particularly with hybrid functionals like B3LYP, is employed to accurately predict its geometric and electronic properties. nih.govnih.gov

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. This process systematically alters the molecular geometry to find the configuration with the minimum energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral (torsional) angles that result in the most stable arrangement.

It is expected that the benzene (B151609) ring would be largely planar. However, the substituents—carboxyl (-COOH), nitro (-NO₂), bromine (-Br), and chlorine (-Cl)—introduce steric and electronic effects. The nitro and carboxyl groups are known to have specific rotational barriers. nih.gov Steric hindrance between the bulky ortho-nitro group and the adjacent carboxyl group, as well as the chlorine atom, would likely influence their final orientation relative to the benzene ring. Conformational analysis would explore the potential energy surface as a function of the rotation around the C-COOH and C-NO₂ bonds to identify the global energy minimum conformation.

Table 1: Predicted Optimized Geometrical Parameters for this compound This table is illustrative, showing the types of parameters that would be determined through DFT calculations. Actual values would require a specific computational study.

| Parameter | Description | Expected Value/Trend |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (ring) | Carbon-carbon bonds within the aromatic ring | ~1.39 - 1.41 Å |

| C-COOH | Bond between the ring and the carboxyl carbon | Shorter than a typical C-C single bond due to conjugation |

| C=O | Carbonyl double bond in the carboxyl group | ~1.21 Å |

| C-OH | Carbon-oxygen single bond in the carboxyl group | ~1.35 Å |

| C-NO₂ | Bond between the ring and the nitro group nitrogen | Influenced by electronic delocalization |

| C-Cl | Bond between the ring and the chlorine atom | ~1.74 Å |

| C-Br | Bond between the ring and the bromine atom | ~1.90 Å |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | Internal angles of the benzene ring | Close to 120°, with slight distortions due to substituents |

| C-C-COOH | Angle of the carboxyl group relative to the ring | ~120° |

| O=C-OH | Internal angle of the carboxyl group | ~123° |

| C-C-NO₂ | Angle of the nitro group relative to the ring | ~120°, potentially distorted by steric hindrance |

| Dihedral Angles (°) | ||

| C-C-C-O (COOH) | Torsion angle defining the orientation of the carboxyl group | A non-zero value is expected due to steric repulsion from the ortho-nitro group |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. mdpi.com The predicted frequencies and their intensities can be used to assign the bands in an experimental spectrum, providing a detailed picture of the molecule's vibrational behavior. For this compound, key vibrational modes would include the stretching and bending of the carboxyl and nitro groups, as well as vibrations involving the carbon-halogen bonds. mdpi.comnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound This table is illustrative and based on typical frequency ranges for the specified functional groups. mdpi.comnih.gov

| Vibrational Mode | Description | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H stretch | Stretching of the hydroxyl bond in the carboxyl group | ~3400-3600 cm⁻¹ (monomer), broadens and shifts to lower frequency in dimer form |

| C-H stretch (aromatic) | Stretching of the C-H bonds on the benzene ring | ~3000-3100 cm⁻¹ |

| C=O stretch | Stretching of the carbonyl double bond | ~1700-1750 cm⁻¹ |

| NO₂ asymmetric stretch | Asymmetric stretching of the N-O bonds in the nitro group | ~1530-1560 cm⁻¹ |

| NO₂ symmetric stretch | Symmetric stretching of the N-O bonds in the nitro group | ~1340-1370 cm⁻¹ |

| C-Cl stretch | Stretching of the carbon-chlorine bond | ~700-850 cm⁻¹ |

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity to act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical parameter. nih.govfrontiersin.org A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates that the molecule is more reactive and easily polarizable. nih.gov For this compound, the presence of multiple electron-withdrawing groups (-NO₂, -Cl, -Br, -COOH) is expected to lower the energy of the LUMO significantly, making the molecule a good electron acceptor. The HOMO-LUMO gap would provide a quantitative measure of its electronic stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. tandfonline.comresearchgate.netresearchgate.net It is mapped onto a surface of constant electron density, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate potential.

For this compound, the MEP map is predicted to show:

Negative Potential (Red): Concentrated around the highly electronegative oxygen atoms of the carboxyl and nitro groups. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding as acceptors. tandfonline.comnih.gov

Positive Potential (Blue): A strong positive region would be located on the hydrogen atom of the carboxyl group, highlighting its acidic nature and its role as a hydrogen bond donor. The aromatic ring itself may exhibit some positive character due to the strong electron-withdrawing nature of the substituents. tandfonline.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory focuses on the interaction between the HOMO of one molecule and the LUMO of another to explain chemical reactivity. youtube.comresearchgate.netsci-culture.com By analyzing the spatial distribution and energy levels of the HOMO and LUMO of this compound, predictions can be made about its reaction mechanisms.

HOMO: The HOMO is expected to be distributed across the π-system of the benzene ring, with possible contributions from the lone pairs of the halogen atoms.

LUMO: The LUMO is anticipated to be predominantly localized on the π-system of the benzene ring and the nitro group. The strong electron-withdrawing character of the nitro group makes this region highly electrophilic. youtube.com

This distribution suggests that the molecule would be reactive towards nucleophiles, with the attack likely occurring at the carbon atoms of the ring that have the largest LUMO coefficients, particularly those ortho and para to the nitro group. youtube.comrsc.orgrsc.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized picture of chemical bonding. scispace.com It provides a description of electron density in terms of Lewis-like structures, including lone pairs and bonds. NBO analysis is valuable for understanding charge distribution, hybridization, and intramolecular stabilizing interactions.

For this compound, NBO analysis would quantify:

Natural Atomic Charges: It would provide a more detailed picture of the charge on each atom than simpler methods, revealing the electron-withdrawing effects of the substituents.

Hybridization: It would describe the hybridization of the atomic orbitals that form the bonds in the molecule.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Quantum Theory of Atoms in Molecules (QTAIM)

There are no available studies that have employed the Quantum Theory of Atoms in Molecules (QTAIM) to analyze the electronic structure of this compound. Such an analysis would provide valuable insights into the nature of the chemical bonds, including the characterization of intramolecular interactions involving the bromine, chlorine, and nitro functional groups. The topological properties of the electron density, such as bond critical points and charge concentrations, which are central to QTAIM, have not been computationally determined for this molecule.

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of this compound are absent from the current body of scientific literature. Computational studies are essential for predicting key NLO parameters such as electric dipole moments (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). These parameters are crucial for assessing a molecule's potential for applications in optical technologies. Without dedicated computational research, the NLO characteristics of this compound remain unknown.

Computational Modeling and Elucidation of Reaction Mechanisms and Regioselectivity

There is a lack of published research on the computational modeling of reaction mechanisms involving this compound. Theoretical studies, often utilizing methods like Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying transition states, and calculating activation energies. Such investigations would be critical for understanding and predicting the regioselectivity of its chemical transformations. The influence of the bromo, chloro, and nitro substituents on the reactivity of the aromatic ring and the carboxylic acid group has not been theoretically elucidated for this specific compound.

Q & A

Q. What are the standard synthetic routes for 5-Bromo-4-chloro-2-nitrobenzoic acid?

- Methodological Answer : A common approach involves sequential functionalization of benzoic acid derivatives. For example, nitration followed by halogenation (bromination/chlorination) can be optimized. Evidence from analogous syntheses (e.g., sulfonation and halogenation of 2-chloro-4-sulfobenzoic acid) suggests using thionyl chloride (SOCl₂) for carboxyl activation and controlled nitration conditions to avoid over-oxidation . Key steps include:

- Nitration : Introduce the nitro group at the ortho position using mixed acid (HNO₃/H₂SO₄).

- Halogenation : Bromine or chlorine can be introduced via electrophilic substitution, with Lewis acids (e.g., FeCl₃) as catalysts.

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to confirm substitution patterns (e.g., deshielded aromatic protons near electron-withdrawing groups).

- IR : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O), ~1530 cm⁻¹ (nitro group), and ~600 cm⁻¹ (C-Br/C-Cl) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M-H]⁻ at m/z ~292) and isotopic patterns (Br/Cl).

Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of nitro group-derived toxic vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Keep in a cool, dry place away from ignition sources (due to nitro group instability) .

Advanced Research Questions

Q. How can conflicting melting point or spectral data in literature be resolved?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- Recrystallization Optimization : Test solvents (e.g., DMSO, DMF) to isolate pure crystals.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition points.

- X-ray Crystallography : Resolve structural ambiguities and confirm substitution patterns.

For example, highlights the importance of reaction stoichiometry (e.g., sodium sulfite/bicarbonate ratios) in minimizing by-products that affect melting points.

Q. How does the nitro group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The nitro group’s electron-withdrawing nature deactivates the aromatic ring, directing coupling reactions to specific positions. For instance, in Suzuki reactions, the boronic acid coupling partner may target the para position relative to the nitro group. Pre-functionalization (e.g., converting the carboxylic acid to an ester) can enhance solubility in non-polar solvents .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Protection/Deprotection : Protect the carboxylic acid as a methyl ester during nitration/halogenation to prevent side reactions.

- Catalyst Screening : Use Pd/Cu catalysts for efficient cross-coupling.

- In Situ Monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction times .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.